molecular formula C8H8BrF B14011018 1-Bromo-3,6-dimethyl-2-fluorobenzene

1-Bromo-3,6-dimethyl-2-fluorobenzene

Cat. No.: B14011018
M. Wt: 203.05 g/mol
InChI Key: RGZUWRZMTHDTOV-UHFFFAOYSA-N
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Description

1-Bromo-3,6-dimethyl-2-fluorobenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,6-dimethyl-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3,6-dimethyl-2-fluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and safety. Tubular diazotization reaction technology can be employed to prepare diazonium salts, which are then subjected to bromination . This method offers advantages such as reduced side reactions, improved stability, and energy efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,6-dimethyl-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted aromatic compounds depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl compounds with diverse functional groups.

Scientific Research Applications

1-Bromo-3,6-dimethyl-2-fluorobenzene has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Bromo-2-fluorobenzene
  • 1-Bromo-3-fluorobenzene
  • 1-Bromo-4-fluorobenzene
  • 2-Bromo-5-fluorobenzene

Uniqueness: 1-Bromo-3,6-dimethyl-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms along with methyl groups, which impart distinct electronic and steric effects. These features make it a valuable intermediate for the synthesis of diverse organic compounds with tailored properties .

Properties

IUPAC Name

2-bromo-3-fluoro-1,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-5-3-4-6(2)8(10)7(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZUWRZMTHDTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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